N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple functional groups, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE typically involves the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with arylisocyanates under reflux conditions in benzene for 12 hours . This reaction yields the desired urea derivatives, which can be further purified and characterized.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antiviral activity.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic core allows it to bind to viral proteins, inhibiting their function and preventing viral replication . Additionally, its functional groups can interact with bacterial enzymes, disrupting their activity and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(4-methylphenyl)urea
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(3-fluorophenyl)urea hydrate
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(phenyl)thiourea
Uniqueness
N-(4-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and its tetracyclic core structure, which confer distinct chemical and biological properties. Its ability to interact with viral and bacterial targets makes it a promising candidate for further research and development in antiviral and antibacterial therapies .
Properties
Molecular Formula |
C26H23ClN2O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H23ClN2O3/c27-15-6-8-16(9-7-15)28-24(30)21(12-14-4-2-1-3-5-14)29-25(31)22-17-10-11-18(20-13-19(17)20)23(22)26(29)32/h1-11,17-23H,12-13H2,(H,28,30) |
InChI Key |
VBTZYDDGGXNAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.